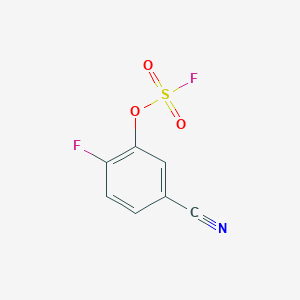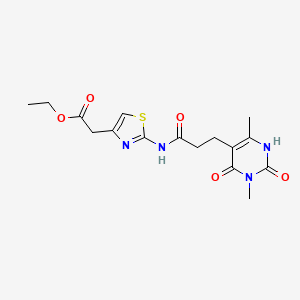
Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Methodology Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate and similar compounds are often synthesized through various chemical reactions. For instance, the Biginelli reaction, a one-pot synthesis method, is utilized for creating compounds with similar structures, highlighting a green chemistry approach that shortens reaction times (Morigi et al., 2012). Additionally, these compounds are also synthesized through the treatment of different halo ketones or halo esters, as demonstrated in the synthesis of related thiazole and pyrazolo[1,5-a]pyrimidine compounds (Abdelhamid & Afifi, 2010).
Biological Activity and Applications A significant aspect of these compounds includes their potential biological activities. Some derivatives have demonstrated low antibacterial and antitumor activities, as shown in studies where compounds similar to this compound were synthesized and tested (Gasparyan et al., 2016). Moreover, research indicates that some of these compounds exhibit significant in vitro antitumor activity against specific cell lines, such as HepG2, a liver cancer cell line. This showcases their potential as antitumor agents (Fahim et al., 2019).
Synthetic Applications and Transformations These compounds are also noteworthy for their synthetic applications. They are often used as intermediates in the synthesis of various derivatives. For example, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a structure somewhat similar to the one , has been synthesized and transformed into various amino substituted products, indicating the versatility of these compounds in synthetic chemistry (Bevk et al., 2001).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could include in vitro studies to determine its activity against various biological targets, and in vivo studies to assess its efficacy and safety in animal models .
特性
IUPAC Name |
ethyl 2-[2-[3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-4-25-13(22)7-10-8-26-15(18-10)19-12(21)6-5-11-9(2)17-16(24)20(3)14(11)23/h8H,4-7H2,1-3H3,(H,17,24)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTODWIGTRHALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
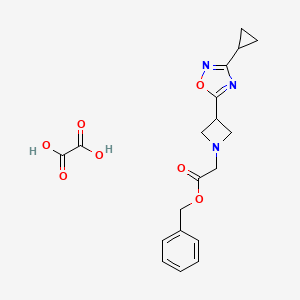
![2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011084.png)
![4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE](/img/structure/B3011085.png)
![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)
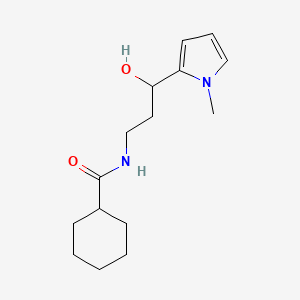
![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)

![methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate](/img/structure/B3011096.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)
![4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3011098.png)
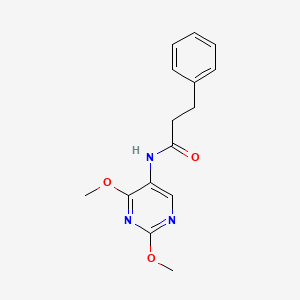
![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)
